N-Benzoyl-L-threonine methyl ester
CAS No.: 79893-89-3
VCID: VC21540820
Molecular Formula: C12H15NO4
Molecular Weight: 237,26 g/mole
* For research use only. Not for human or veterinary use.

Description |
N-Benzoyl-L-threonine methyl ester is a derivative of the amino acid L-threonine, modified with a benzoyl group and a methyl ester. This compound is of interest in various chemical and biological studies due to its unique structure and potential applications. The following sections will delve into its properties, synthesis, and potential uses. Chemical Data Table
Synthesis MethodsThe synthesis of N-benzoyl amino esters, including N-Benzoyl-L-threonine methyl ester, generally involves the coupling of an amino ester with a carboxylic acid derivative. A common method uses N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) as a coupling agent, along with 4-dimethylaminopyridine (DMAP) as a catalyst, in a solvent like dichloromethane . Synthesis Steps:
Biological and Chemical ApplicationsN-Benzoyl-L-threonine methyl ester and similar compounds are explored for their potential biological activities, such as antifungal properties . These derivatives can also serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds. Storage and HandlingThis compound should be stored at room temperature or below, depending on the specific storage conditions recommended by the supplier. Handling should follow standard laboratory safety protocols, including the use of protective equipment like gloves and safety glasses. |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 79893-89-3 | ||||||||||||
Product Name | N-Benzoyl-L-threonine methyl ester | ||||||||||||
Molecular Formula | C12H15NO4 | ||||||||||||
Molecular Weight | 237,26 g/mole | ||||||||||||
IUPAC Name | methyl (2S,3R)-2-benzamido-3-hydroxybutanoate | ||||||||||||
Standard InChI | InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10+/m1/s1 | ||||||||||||
Standard InChIKey | KHOWDUMYRBCHAC-SCZZXKLOSA-N | ||||||||||||
Isomeric SMILES | C[C@H]([C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O | ||||||||||||
SMILES | CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O | ||||||||||||
Canonical SMILES | CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O | ||||||||||||
Synonyms | N-Benzoyl-L-threoninemethylester;79893-89-3;BZ-THR-OME;methyln-benzoyl-l-threoninate;SMR000639435;methyl(2S,3R)-2-benzamido-3-oxidanyl-butanoate;(2S,3R)-2-benzamido-3-hydroxybutanoicacidmethylester;AmbotzBAA0046;AC1LEHJL;AC1Q5JSQ;MLS001075372;MLS001075435;SCHEMBL160178;N-Benzoylthreoninemethylester;281107_ALDRICH;CHEMBL1878775;CTK5E7235;KHOWDUMYRBCHAC-SCZZXKLOSA-N;MolPort-003-929-118;HMS2194G18;ZINC156040;AR-1J6043;ZINC00156040;L-Threonine,N-benzoyl-,methylester;AKOS005258790 | ||||||||||||
PubChem Compound | 736181 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume